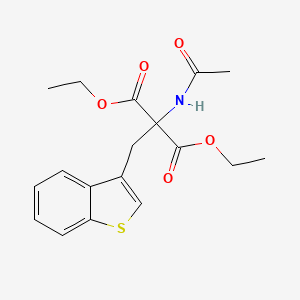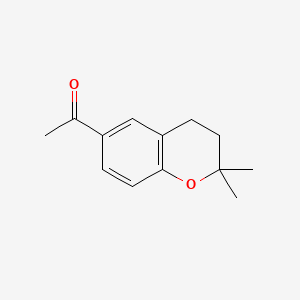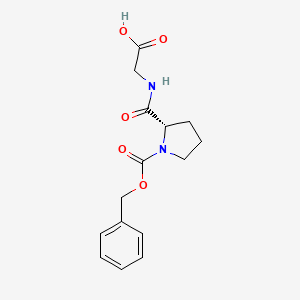
Z-Pro-Gly-OH
Overview
Description
Z-Pro-Gly-OH: (S)-2-(1-((Benzyloxy)carbonyl)pyrrolidine-2-carboxamido)acetic acid , is a dipeptide compound consisting of a proline residue and a glycine residue. It is commonly used in peptide synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
Z-Pro-Gly-OH, also known as N-benzyloxycarbonyl-glycyl-proline, is a complex compound with a variety of potential targetsIt has been suggested that it may interact with proteins or enzymes that recognize or process proline-containing peptides .
Mode of Action
This could potentially influence the conformation and function of target proteins .
Pharmacokinetics
As a peptide, it is expected to have relatively low oral bioavailability due to potential degradation in the gastrointestinal tract and poor permeability across biological membranes .
Result of Action
Based on its structure, it may influence the structure and function of target proteins, potentially leading to changes in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Pro-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-proline (Z-Pro) with glycine (Gly). The reaction is carried out under mild conditions using coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction proceeds as follows:
- Dissolve Z-Pro and Gly in a suitable solvent such as dimethylformamide (DMF).
- Add DCC and HOBt to the reaction mixture.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product using column chromatography to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Automated peptide synthesizers are often used to streamline the production process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions: Z-Pro-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The amide bond in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids, proline, and glycine.
Oxidation: The compound can undergo oxidation reactions, particularly at the proline residue, leading to the formation of hydroxyproline derivatives.
Substitution: The benzyloxycarbonyl (Z) protecting group can be removed under hydrogenation conditions to yield the free dipeptide.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products:
Hydrolysis: Proline and glycine.
Oxidation: Hydroxyproline derivatives.
Substitution: Free dipeptide (Pro-Gly).
Scientific Research Applications
Z-Pro-Gly-OH has diverse applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in the study of protein interactions.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques
Comparison with Similar Compounds
Boc-Pro-Gly-OH: A similar dipeptide with a tert-butyloxycarbonyl (Boc) protecting group instead of the benzyloxycarbonyl (Z) group.
Fmoc-Gly-Pro-OH: A dipeptide with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Z-Gly-OH: A single amino acid derivative with a benzyloxycarbonyl (Z) protecting group.
Z-Gly-Pro: A dipeptide similar to Z-Pro-Gly-OH but with the glycine residue at the N-terminus.
Uniqueness: this compound is unique due to its specific sequence of proline and glycine residues, which imparts distinct structural and functional properties. The presence of the benzyloxycarbonyl (Z) protecting group also provides stability and facilitates its use in peptide synthesis .
Properties
IUPAC Name |
2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c18-13(19)9-16-14(20)12-7-4-8-17(12)15(21)22-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,16,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJIMQSJQYRZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2766-18-9 | |
| Record name | NSC334028 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


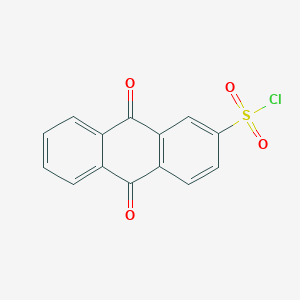



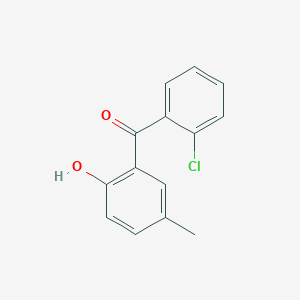
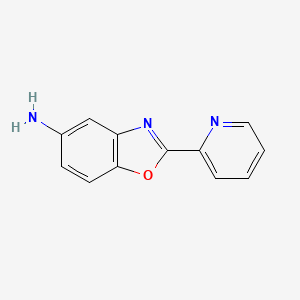

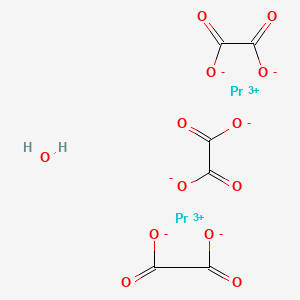
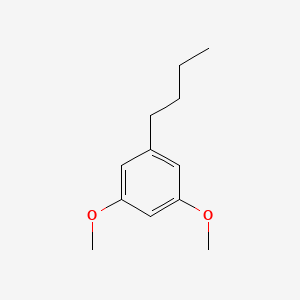
![2-[(2-Methoxybenzyl)amino]ethanol](/img/structure/B1596603.png)

